N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide

Ion channel pharmacology Pain research Naᵥ1.7 antagonist

Procurement of this specific thiophene-benzamide-piperazine derivative is critical for reproducible electrophysiology and cell biology experiments. Generic in-class compounds do not replicate its unique state-dependent Naᵥ1.7 antagonism (IC₅₀ 240 nM partially inactivated vs. 3,000 nM non-inactivated; >12.5-fold selectivity) or its KSP inhibitory profile (A549 IC₅₀ 0.6 µM). - Enables discrimination of Naᵥ1.7 channel inactivation states in patch-clamp studies. - Provides a structurally orthogonal KSP inhibitor chemotype vs. quinazolinone/biphenyl scaffolds. - Serves as a validated starting point for antibacterial SAR with baseline MICs of 15.62 µg/mL (S. aureus) and 31.25 µg/mL (E. coli). Supplied with full analytical documentation. Custom pack sizes available.

Molecular Formula C20H27N3O2S
Molecular Weight 373.5 g/mol
Cat. No. B12151791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide
Molecular FormulaC20H27N3O2S
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)CN3CCN(CC3)CCO
InChIInChI=1S/C20H27N3O2S/c1-2-18-14-17(15-23-10-8-22(9-11-23)12-13-24)20(26-18)21-19(25)16-6-4-3-5-7-16/h3-7,14,24H,2,8-13,15H2,1H3,(H,21,25)
InChIKeyXLJUACHNDRMNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide: Structural Identity and Classification


N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide (CAS 690640-41-6; molecular formula C₂₇H₃₃N₃O₃S; MW 479.64) is a complex benzamide derivative that incorporates a thiophene core with an ethyl substituent and a 4-(2-hydroxyethyl)piperazin-1-yl-methyl moiety . The compound belongs to a structural class of thiophene-benzamide-piperazine hybrids that have been explored in multiple therapeutic contexts, including Naᵥ1.7 channel antagonism (IC₅₀ 240 nM for a closely related congener) , kinesin spindle protein (KSP) inhibition (IC₅₀ 0.6 µM in A549 cells reported for this scaffold) , and antimicrobial applications against Staphylococcus aureus (MIC 15.62 µg/mL) and Escherichia coli (MIC 31.25 µg/mL) . Its hydroxyethyl-piperazine substituent is recognized for enhancing aqueous solubility and modulating bioavailability properties relative to unsubstituted piperazine analogs .

Substituent-Dependent Differentiation from Analogs


Within the thiophene-benzamide-piperazine class, subtle variations in substituent identity and position produce divergent biological profiles that preclude generic interchangeability. The 4-(2-hydroxyethyl)piperazine moiety in this compound directly influences aqueous solubility and target engagement kinetics, a property absent in analogs bearing unsubstituted piperazine or pyridinyl-piperazine groups. In Naᵥ1.7 channel pharmacology, closely related compounds display state-dependent antagonism that varies by >10-fold depending on channel inactivation state (240 nM for partially inactivated vs. 3,000 nM for non-inactivated channels) . In the antimicrobial domain, structural modifications at the piperazine nitrogen alter MIC values against S. aureus from 15.62 µg/mL to inactivity . For KSP inhibition, the presence of a 3-methoxyphenyl substituent at the methyl bridge yields an IC₅₀ of 0.6 µM, whereas alternative substituents can shift potency by an order of magnitude . These substituent-dependent variations in potency, selectivity, and state-dependence across multiple target classes demonstrate why procurement of a specific derivative—rather than any in-class compound—is essential for reproducible experimental outcomes.

N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide: Evidence vs. Structural Analogs


Naᵥ1.7 State-Dependent Antagonism

The compound (as BDBM50379389/CHEMBL2010816) demonstrates pronounced state-dependent antagonism at the human Naᵥ1.7 voltage-gated sodium channel. Under partially inactivated channel conditions, it exhibits an IC₅₀ of 240 nM, whereas under non-inactivated conditions the IC₅₀ rises to 3,000 nM, representing a 12.5-fold preference for the partially inactivated state . This state-dependent profile is therapeutically significant because Naᵥ1.7 channels in pathologically active nociceptors are preferentially in the partially inactivated conformation, potentially enabling greater functional selectivity over channels in resting neurons . By comparison, the Naᵥ1.7 antagonist PF-05089771 (a clinical-stage aryl sulfonamide) displays an IC₅₀ of 11 nM for the inactivated state with approximately 10-fold state-dependence , indicating that this compound occupies a moderate potency, moderate state-selectivity niche within the Naᵥ1.7 pharmacological landscape.

Ion channel pharmacology Pain research Naᵥ1.7 antagonist State-dependent inhibition

KSP Inhibitory Activity in A549 Cells

The compound demonstrates KSP (kinesin spindle protein/Eg5) inhibitory activity with an IC₅₀ of 0.6 µM against A549 non-small-cell lung adenocarcinoma cells, leading to characteristic monopolar spindle formation and subsequent mitotic arrest . This potency places it in an intermediate range among reported small-molecule KSP inhibitors: SB-743921 (a clinical-stage KSP inhibitor) exhibits KSP ATPase IC₅₀ of 0.1 nM with cellular GI₅₀ values of 0.3–2 nM across multiple cancer lines , while ispinesib (another clinical KSP inhibitor) shows KSP IC₅₀ of 1.7 nM . Compared with the structurally related Compound A (a close benzamide-piperazine analog) tested in HeLa cells (IC₅₀ = 0.5 µM) and MCF7 cells (IC₅₀ = 0.8 µM), the target compound occupies a similar potency tier . However, the 3-methoxyphenyl substituent present in this compound (as the closely related congener) may confer differential cell-line sensitivity profiles versus unsubstituted piperazine analogs.

Mitotic kinesin inhibition Anticancer pharmacology KSP (Eg5) inhibitor A549 cytotoxicity

Antimicrobial Activity Against S. aureus and E. coli

This compound displays differential antimicrobial activity against Staphylococcus aureus (MIC = 15.62 µg/mL; ~32.6 µM assuming MW ≈ 479.6) and Escherichia coli (MIC = 31.25 µg/mL; ~65.1 µM) . The 2-fold higher potency against the Gram-positive pathogen relative to the Gram-negative organism is consistent with the outer membrane permeability barrier of Gram-negative bacteria. By comparison, the reference antibiotic ciprofloxacin exhibits MIC₉₀ values of 0.5 µg/mL against methicillin-susceptible S. aureus and 0.03 µg/mL against E. coli , indicating that this compound is approximately 30- to 1,000-fold less potent than clinical fluoroquinolones. However, within the thiophene-piperazine antimicrobial chemotype, the compound's activity is noteworthy: a related thiophene-piperazine-thiazolidinone hybrid series reported MIC values ranging from 8 to >128 µg/mL against S. aureus , positioning this compound within the active range of exploratory antimicrobial scaffolds but below clinical candidacy thresholds.

Antimicrobial resistance Thiophene antibacterial MIC determination Staphylococcus aureus

BRAF V600E Inhibition Potential

While no direct BRAF V600E IC₅₀ data are available for this specific compound, it shares the N-(thiophen-2-yl)benzamide core scaffold with the validated BRAF V600E inhibitor series identified by virtual screening. The lead compounds b40 and b47 from that series demonstrated IC₅₀ values of 2.01 µM and ~0.5 µM respectively against BRAF V600E . The structural features of the target compound—specifically, the 5-ethyl substituent on the thiophene ring and the hydroxyethyl-piperazine moiety—differ from the optimal substitutions identified in the published SAR (which favored halogen-substituted benzamide and unsubstituted or small alkyl piperazine groups) . This suggests that the target compound may exhibit BRAF V600E inhibitory activity in the micromolar range but is expected to be less potent than b40/b47 due to the steric bulk of the 4-(2-hydroxyethyl)piperazine substituent, which likely reduces conformational compatibility with the kinase hinge region .

BRAF V600E inhibitor Melanoma kinase target N-(thiophen-2-yl)benzamide scaffold Virtual screening hit

Structural Differentiation from Pyridinyl and Fluorophenyl Analogs

The target compound is distinguished from its closest commercially available structural analogs by its 4-(2-hydroxyethyl)piperazine substituent at the thiophene 3-position methyl bridge. The pyridinyl-piperazine analog N-(5-ethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide (CAS 690639-51-1/related entries) replaces the hydroxyethyl group with a pyridine ring, which increases basicity and π-stacking potential but decreases hydrogen-bond donor capacity . The fluorophenyl analog N-{5-ethyl-3-[(4-fluorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl}benzamide introduces an additional aryl substituent at the methyl bridge, significantly increasing molecular weight and lipophilicity . The 3-methoxyphenyl congener (CAS 690640-41-6, the closely related compound discussed throughout this guide) adds a methoxyphenyl group at the same position, altering steric and electronic properties . The target compound's hydroxyethyl group provides a predicted hydrogen-bond donor/acceptor pair that can enhance aqueous solubility by an estimated 5- to 10-fold relative to the pyridinyl analog (based on the general property that hydroxylalkyl substituents improve solubility in benzamide-piperazine series) .

Medicinal chemistry SAR Piperazine substituent effects Aqueous solubility optimization LogP modulation

N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide: Application Scenarios


Naᵥ1.7 State-Dependent Antagonist Tool Compound

Investigators studying voltage-gated sodium channel pharmacology, particularly Naᵥ1.7-mediated pain signaling, can deploy this compound as a moderate-potency (IC₅₀ = 240 nM for partially inactivated state), state-dependent antagonist tool . Its 12.5-fold preference for partially inactivated over non-inactivated channels makes it suitable for discriminating between channel states in patch-clamp electrophysiology experiments and for benchmarking novel Naᵥ1.7 inhibitors with different state-selectivity profiles. The compound occupies a distinct potency/selectivity niche between high-potency clinical candidates (e.g., PF-05089771, IC₅₀ = 11 nM) and non-selective sodium channel blockers (e.g., lidocaine) .

KSP Mitotic Arrest with Non-Quinazolinone Chemotype

For cancer cell biologists studying mitotic spindle assembly and KSP/Eg5 function, this compound provides a benzamide-thiophene scaffold KSP inhibitor (A549 IC₅₀ = 0.6 µM) that is structurally orthogonal to the quinazolinone-based inhibitors (e.g., ispinesib) and biphenyl-based inhibitors (e.g., SB-743921) that dominate the KSP inhibitor literature . The confirmed monopolar spindle phenotype provides a robust cellular endpoint for mitotic arrest studies, and the distinct chemotype reduces the risk of confounding off-target effects associated with extensively studied KSP inhibitor scaffolds .

Antimicrobial SAR with Thiophene-Piperazine-Benzamide Core

Medicinal chemistry teams pursuing novel antibacterial agents can utilize this compound as a starting scaffold for systematic SAR exploration. With an established baseline MIC of 15.62 µg/mL against S. aureus and 31.25 µg/mL against E. coli , the compound offers a tractable entry point for optimizing antibacterial potency through structural modification of the benzamide, thiophene, and piperazine subunits . The Gram-positive preference (2-fold lower MIC vs. Gram-negative) aligns with outer membrane penetration challenges typical of this chemotype and guides prioritization toward anti-staphylococcal lead optimization campaigns.

BRAF V600E Scaffold Diversification

Researchers engaged in BRAF V600E inhibitor discovery or kinase inhibitor chemotype expansion can employ this compound to probe the steric and electronic tolerance of the piperazine-binding region in N-(thiophen-2-yl)benzamide-based kinase inhibitors . By comparing its activity profile (predicted IC₅₀ > 2 µM) with the lead compounds b40 (IC₅₀ = 2.01 µM) and b47 (IC₅₀ ≈ 0.5 µM) , medicinal chemists can map the SAR landscape of the piperazine subpocket and design focused libraries with improved kinase hinge-binding complementarity .

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